molecular formula C12H17NO2 B8740845 Phenol, 4-methoxy-3-(1-pyrrolidinylmethyl)-

Phenol, 4-methoxy-3-(1-pyrrolidinylmethyl)-

Cat. No.: B8740845
M. Wt: 207.27 g/mol
InChI Key: UEXLIJNDGXTCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-methoxy-3-(1-pyrrolidinylmethyl)- is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-methoxy-3-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H17NO2/c1-15-12-5-4-11(14)8-10(12)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

UEXLIJNDGXTCBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)CN2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hydroxy-2-methoxybenzaldehyde (4.5 g, 0.03 mol) was added in portions for 30 min to a mixture of pyrrolidine (3.1 mL, 0.037 mol) and NaB(OAc)3H (7.8 g, 0.037 mol) in CH2Cl2 (50 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon. The mixture was stirred for 12 h and cooled with an ice bath. Water (50 mL) and 5N NaHSO4 (to pH 1) were added. The organic layer was separated and discarded. The aqueous one was alkalized with saturated K2CO3 to pH 6 and extracted with chloroform (2×50 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compound (5.42 g, 89%) was obtained as brown crystals. LCMS-data: (M+H)+ 208.1 and 209.1 (calculated for C12H17NO2 207.3). 1H NMR data (DMSO-d6): 8.79 (br. s, 1H ArOH), 6.81 (d, 1H, J=8.1 Hz, Ar—H), 6.74 (d, 1H, J=4.9 Hz, Ar—H); 6.64 (dd, 1H, J1=1.9, J2=8.1, Ar—H), 3.73 (s, 2H, OCH3), 3.42 (s, 2H, ArCH2), 2.33-2.45 (m, 4H, pyrrolidine (CH2)2N), 1.59-1.73 (m, 4H, CH2CH2CH2CH2).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

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